Heptadecyl-hexadecyl-dimethylazanium

Description

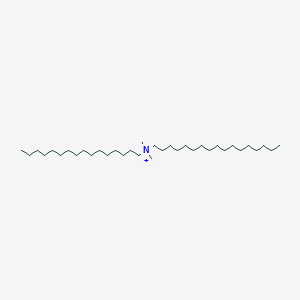

Structure

2D Structure

Properties

IUPAC Name |

heptadecyl-hexadecyl-dimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H74N/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-36(3,4)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h5-35H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUHVIYBUEGOBMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H74N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8001-54-5 | |

| Record name | Dimethyl dialkyl ammonium chloride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032229 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Heptadecyl-hexadecyl-dimethylazanium: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of heptadecyl-hexadecyl-dimethylazanium, an asymmetric quaternary ammonium salt with significant potential in various scientific and industrial applications, including drug delivery and formulation. We will delve into its molecular structure, outline a robust synthetic pathway, and detail the analytical techniques for its characterization, offering field-proven insights into the causality behind experimental choices.

Introduction: The Significance of Asymmetric Quaternary Ammonium Salts

Quaternary ammonium compounds (QACs) are a versatile class of molecules characterized by a positively charged nitrogen atom bonded to four organic substituents. Their amphiphilic nature, arising from a hydrophilic cationic head and a hydrophobic tail, underpins their widespread use as surfactants, antimicrobial agents, and phase-transfer catalysts.[1][2] this compound belongs to the sub-class of asymmetric QACs, where the nitrogen atom is substituted with alkyl chains of differing lengths. This asymmetry can impart unique physicochemical properties, influencing self-assembly behavior, biocompatibility, and interaction with biological membranes, making such compounds particularly interesting for advanced applications in drug delivery and materials science. The precise balance between the two long alkyl chains (C17 and C16) in this compound offers a nuanced modulation of its hydrophobicity, potentially leading to enhanced performance in specialized applications.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound comprises a central, positively charged nitrogen atom (azanium) covalently bonded to two methyl groups, a hexadecyl (C16) chain, and a heptadecyl (C17) chain. The associated anion is typically a halide, such as bromide or chloride, depending on the synthetic route.

Structural Representation

The chemical structure can be represented as follows:

Caption: Molecular structure of this compound.

Physicochemical Properties

| Property | Expected Value/Characteristic | Rationale and Supporting Evidence |

| Molecular Formula | C35H74N+ | Based on the constituent alkyl and methyl groups. |

| Molecular Weight | ~508.99 g/mol (cation) | Calculated from the molecular formula. |

| Appearance | White to off-white waxy solid | Typical for long-chain quaternary ammonium salts. |

| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., chloroform, methanol, ethanol) | The long hydrophobic alkyl chains dominate the molecule's character, reducing water solubility. The cationic head group provides some affinity for polar solvents. |

| Critical Micelle Concentration (CMC) | Expected to be in the low micromolar range | Long-chain surfactants exhibit low CMCs due to the strong hydrophobic effect driving micellization.[3] |

| Surface Tension Reduction | Significant reduction of the surface tension of water | A key characteristic of surfactants, enabling them to act at interfaces. |

Synthesis of this compound Bromide

The most direct and widely employed method for the synthesis of asymmetric quaternary ammonium salts is the Menschutkin reaction . This reaction involves the N-alkylation of a tertiary amine with an alkyl halide.[1] For the synthesis of this compound bromide, the logical approach is the reaction of N,N-dimethylhexadecylamine with 1-bromoheptadecane.

Synthetic Workflow

The overall synthetic process can be visualized as follows:

Caption: Synthetic workflow for this compound bromide.

Detailed Experimental Protocol

This protocol is a self-validating system, designed to ensure high purity and yield.

Materials:

-

N,N-Dimethylhexadecylamine (≥95%)

-

1-Bromoheptadecane (≥97%)

-

Acetonitrile (anhydrous)

-

Ethyl acetate (anhydrous)

-

Diethyl ether (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add N,N-dimethylhexadecylamine (1.0 equivalent).

-

Solvent Addition: Add anhydrous acetonitrile (approximately 100 mL) to dissolve the amine. The choice of a polar aprotic solvent like acetonitrile facilitates the SN2 reaction by solvating the cation without strongly interacting with the nucleophile.

-

Addition of Alkylating Agent: To the stirred solution, add 1-bromoheptadecane (1.05 equivalents) dropwise at room temperature. A slight excess of the alkylating agent is used to ensure complete conversion of the tertiary amine.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain under a nitrogen atmosphere for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine.

-

Product Isolation (Crude): After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product, being a salt, is likely to precipitate out of the acetonitrile upon cooling. If not, the solvent can be removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Recrystallization): The crude product is purified by recrystallization. A suitable solvent system is a mixture of a solvent in which the product is soluble at elevated temperatures and a non-solvent in which it is insoluble at room temperature. A mixture of ethyl acetate and diethyl ether is often effective. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add diethyl ether until turbidity is observed. Allow the solution to cool slowly to room temperature and then place it in a refrigerator to maximize crystal formation.

-

Final Product Collection and Drying: Collect the purified white crystalline solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to a constant weight.

Causality Behind Experimental Choices

-

Inert Atmosphere: The use of a nitrogen or argon atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen, particularly important when working with anhydrous solvents.

-

Anhydrous Solvents: Water can compete as a nucleophile and can also affect the solubility of the reactants and products, hence the use of anhydrous solvents is critical for a clean reaction.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the Menschutkin reaction to proceed at a reasonable rate.

-

Recrystallization: This purification technique is highly effective for crystalline solids and relies on the difference in solubility of the desired product and impurities in a given solvent system at different temperatures, ensuring a high-purity final product.

Structural Characterization

The identity and purity of the synthesized this compound bromide must be confirmed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule.

-

A singlet corresponding to the six protons of the two N-methyl groups.

-

A multiplet for the methylene protons adjacent to the nitrogen atom.

-

A complex series of multiplets for the numerous methylene protons in the long alkyl chains.

-

A triplet for the terminal methyl groups of the alkyl chains.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

-

A signal for the N-methyl carbons.

-

Signals for the methylene carbons adjacent to the nitrogen.

-

A series of signals for the methylene carbons within the alkyl chains.

-

Signals for the terminal methyl carbons of the alkyl chains.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the cation. Electrospray ionization (ESI) is a suitable technique for analyzing quaternary ammonium salts.[4][5]

-

Expected Mass Spectrum: The ESI-MS spectrum in positive ion mode should show a prominent peak corresponding to the molecular ion [M]+ of the this compound cation. The m/z value will be approximately 509.0.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the molecule.

-

Expected FTIR Spectrum: The spectrum will be dominated by C-H stretching and bending vibrations from the long alkyl chains and methyl groups.

Applications in Drug Development

Asymmetric long-chain quaternary ammonium salts like this compound are promising candidates for various applications in drug development due to their unique properties:

-

Drug Delivery Vehicles: Their amphiphilic nature allows them to self-assemble into vesicles or micelles, which can encapsulate and deliver both hydrophobic and hydrophilic drugs. The asymmetry in the alkyl chains can influence the packing of the surfactant molecules, affecting the stability and drug-loading capacity of these nanocarriers.

-

Permeation Enhancers: They can interact with biological membranes, transiently increasing their permeability to facilitate the absorption of poorly permeable drugs.

-

Excipients in Formulations: Their surfactant properties make them useful as emulsifiers, solubilizers, and stabilizers in various pharmaceutical formulations.

Conclusion

This compound is an asymmetric quaternary ammonium salt with tailored hydrophobic properties that make it a compound of significant interest for advanced applications. Its synthesis via the Menschutkin reaction is a robust and scalable method. Thorough characterization using modern analytical techniques is essential to ensure its purity and structural integrity for any application, particularly in the highly regulated field of drug development. The insights provided in this guide offer a solid foundation for researchers and scientists to synthesize, characterize, and explore the potential of this and similar long-chain asymmetric quaternary ammonium compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. ajuronline.org [ajuronline.org]

- 3. Physicochemical properties of quaternary ammonium bromide-type trimeric surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Mechanism of Action of Asymmetric Dialkyldimethylammonium Lipids in Bilayers

Preamble: Defining the Subject

The compound "Heptadecyl-hexadecyl-dimethylazanium" specifies a cationic amphiphile, a type of quaternary ammonium salt, with a C17 and a C16 alkyl chain.[1][2] While this specific molecule is not extensively documented in scientific literature, it belongs to the well-studied class of dialkyldimethylammonium compounds. These molecules are critical components in various biomedical and biotechnological applications, including as antimicrobial agents and non-viral gene delivery vectors.[3][4] This guide will elucidate the fundamental mechanism of action of this class of compounds, using established principles and experimental data from close structural analogs like dioctadecyldimethylammonium chloride (DODAC) and bromide (DODAB), which are directly applicable to understanding the behavior of this compound.

Section 1: Molecular Architecture and Physicochemical Drivers

Dialkyldimethylammonium salts are cationic surfactants characterized by a positively charged quaternary nitrogen headgroup and two long hydrophobic alkyl chains.[5] The defining features that govern their interaction with lipid bilayers are:

-

Amphipathicity: A distinct separation of a hydrophilic, charged "head" and a lipophilic, nonpolar "tail." This dual nature drives their accumulation at aqueous-lipid interfaces.

-

Cationic Headgroup: The permanently positive charge facilitates strong electrostatic attraction to negatively charged components of biological membranes, such as phosphatidylserine (PS) or phosphatidylglycerol (PG) lipids.[6][7]

-

Dual Alkyl Chains: The two long hydrocarbon chains (e.g., C16, C17) provide a substantial hydrophobic driving force for insertion into the nonpolar core of the lipid bilayer. The length and saturation of these chains significantly influence the compound's effect on membrane fluidity and phase behavior.[8]

The asymmetric nature of having two different chain lengths (C17 and C16) can introduce packing defects in the bilayer, further influencing membrane properties.

Section 2: The Multi-Stage Mechanism of Membrane Interaction

The interaction of a dialkyldimethylammonium molecule with a lipid bilayer is not a single event but a sequential process. This process can be dissected into several key stages, each of which can be probed with specific biophysical techniques.

Stage 1: Electrostatic Adsorption and Surface Binding

The initial interaction is dominated by electrostatics. The positively charged dimethylazanium headgroup is attracted to the net negative or zwitterionic surface of a lipid bilayer.[7] This leads to the adsorption of the molecule onto the membrane surface.

-

Causality: The primary driving force is the electrostatic attraction between the cationic headgroup and anionic phosphate groups of the lipids.[6] This is particularly strong in models of bacterial membranes, which are rich in anionic lipids.[7]

-

Experimental Validation: The binding to the membrane surface can be quantified by measuring the Zeta Potential of liposomes. Adsorption of the cationic lipid will neutralize and eventually reverse the surface charge of anionic liposomes from negative to positive.[][10][11]

Stage 2: Hydrophobic Insertion and Intercalation

Following surface adsorption, the hydrophobic alkyl chains penetrate the nonpolar core of the lipid bilayer.[8] This insertion is entropically driven, as it removes the hydrophobic chains from the aqueous environment.

-

Causality: The "hydrophobic effect" is the primary driver for this stage. The system achieves a lower energy state by minimizing the unfavorable interactions between the nonpolar alkyl chains and water molecules.

-

Consequences: This intercalation disrupts the ordered packing of the native lipid molecules. Molecular dynamics simulations show that the alkyl tails of the cationic surfactant wedge between the lipid acyl chains, creating disorder.[7][12]

Stage 3: Perturbation of Bilayer Structure and Properties

The presence of the dialkyldimethylammonium molecules within the bilayer significantly alters its fundamental biophysical properties.

-

A. Alteration of Membrane Fluidity: The insertion of bulky amphiphiles disrupts the cohesive packing of lipid acyl chains. At concentrations below the membrane's saturation point, this typically leads to an increase in membrane fluidity (disordering effect).

-

Experimental Validation: This is measured using fluorescence spectroscopy with environment-sensitive probes like Laurdan . A shift in Laurdan's emission spectrum, quantified as Generalized Polarization (GP), indicates changes in water penetration at the glycerol backbone level, reflecting altered lipid packing.[13][14][15] A decrease in GP value signifies an increase in membrane fluidity.[14]

-

-

B. Impact on Phase Transition: The compound's presence affects the cooperative melting of the lipid bilayer from a rigid gel phase to a fluid liquid-crystalline phase.

-

Experimental Validation: Differential Scanning Calorimetry (DSC) is the gold standard for this measurement.[16][17] DSC measures the heat absorbed during the phase transition (Tm). The incorporation of the cationic lipid typically broadens the transition peak and may shift the Tm, indicating altered cooperativity and stability of the lipid phases.[18][19]

-

-

C. Increased Membrane Permeability: The disruption of lipid packing creates transient defects or pores in the bilayer, leading to the leakage of entrapped aqueous contents.[20]

-

Experimental Validation: The Calcein Leakage Assay is a robust method to quantify membrane permeabilization.[21][22][23] Liposomes are loaded with calcein at a self-quenching concentration. Disruption of the membrane by the cationic lipid causes calcein to leak out, become diluted, and fluoresce, providing a direct measure of membrane integrity loss.[21][22]

-

Stage 4: Membrane Solubilization (At High Concentrations)

At concentrations exceeding the bilayer's saturation capacity, the dialkyldimethylammonium molecules can act as detergents, completely disrupting the bilayer structure and forming mixed micelles with the lipids.[24][25] This leads to cell lysis, which is a key aspect of their antimicrobial activity.[4][8]

-

Experimental Validation: Morphological changes, from intact vesicles to disrupted fragments and micelles, can be directly visualized using imaging techniques like Cryogenic Transmission Electron Microscopy (Cryo-TEM) .[26][27][28]

Section 3: Visualizing the Mechanism and Workflows

Diagram 1: Multi-Stage Interaction Pathway

This diagram illustrates the sequential mechanism of a dialkyldimethylammonium salt interacting with a lipid bilayer.

Caption: Sequential stages of cationic lipid interaction with a bilayer.

Section 4: Experimental Protocols for Mechanistic Investigation

To provide a self-validating system, a multi-pronged experimental approach is necessary. Here are core protocols that, when used in concert, provide a comprehensive understanding of the mechanism.

Protocol 1: Zeta Potential Measurement for Surface Binding

-

Objective: To quantify the adsorption of the cationic lipid onto the surface of model liposomes.

-

Methodology:

-

Liposome Preparation: Prepare Large Unilamellar Vesicles (LUVs) of a desired lipid composition (e.g., anionic 3:1 DOPC:DOPG) via extrusion.

-

Sample Preparation: Suspend the LUVs in a low ionic strength buffer (e.g., 10 mM HEPES, pH 7.4).

-

Titration: Prepare a series of samples with a fixed liposome concentration and increasing concentrations of this compound.

-

Measurement: Use a Zetasizer instrument, which employs laser Doppler velocimetry, to measure the electrophoretic mobility of the liposomes.[10] The instrument software converts this to zeta potential in mV.

-

Analysis: Plot the zeta potential as a function of the cationic lipid concentration. A transition from a negative to a positive potential confirms binding and surface charge neutralization.[]

-

Protocol 2: Laurdan GP for Membrane Fluidity

-

Objective: To measure changes in lipid packing and membrane fluidity upon compound insertion.

-

Methodology:

-

Probe Incorporation: Prepare LUVs (e.g., zwitterionic DOPC) with Laurdan dye incorporated at a 1:500 molar ratio (probe:lipid).

-

Incubation: Incubate the Laurdan-labeled LUVs with varying concentrations of the cationic lipid.

-

Fluorescence Measurement: Using a fluorescence spectrophotometer, excite the sample at 350 nm and record the emission intensity at 440 nm (characteristic of ordered, gel-phase lipids) and 490 nm (characteristic of disordered, liquid-crystalline phase lipids).[29][30]

-

GP Calculation: Calculate the Generalized Polarization (GP) using the formula: GP = (I_440 - I_490) / (I_440 + I_490)

-

Analysis: A decrease in the GP value indicates a more fluid, disordered membrane environment due to the compound's presence.[13][14]

-

Protocol 3: Calcein Leakage Assay for Membrane Permeability

-

Objective: To quantify the extent of membrane disruption and pore formation.

-

Methodology:

-

Liposome Preparation: Prepare LUVs in a solution containing 50-70 mM calcein, which causes its fluorescence to be self-quenched.[21][22]

-

Purification: Remove non-encapsulated calcein by passing the liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-50).

-

Assay Setup: Place the purified calcein-loaded LUVs in a fluorometer cuvette.

-

Measurement: Monitor the baseline fluorescence (Excitation: 495 nm, Emission: 515 nm). At time t=0, inject the cationic lipid and record the increase in fluorescence over time as calcein leaks out and is de-quenched.

-

Normalization: At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all vesicles and release 100% of the calcein. This value is used to normalize the leakage data.

-

Analysis: Calculate the percentage of leakage relative to the maximum fluorescence induced by the detergent.[22][23]

-

Workflow Diagram 2: Integrated Experimental Approach

This diagram shows how data from multiple experiments are synthesized to build a complete mechanistic picture.

Caption: Workflow for integrating multiple biophysical assays.

Section 5: Data Summary and Interpretation

The following table presents representative data that would be expected from the described experiments when studying the interaction of a dialkyldimethylammonium salt with model lipid vesicles.

| Experimental Technique | Parameter Measured | Control (Liposomes Only) | + Low [Cationic Lipid] | + High [Cationic Lipid] | Interpretation |

| Zeta Potential | Surface Charge (mV) | -45 mV (for anionic liposomes) | +10 mV | +40 mV | Confirms strong surface binding and charge reversal.[10] |

| Differential Scanning Calorimetry (DSC) | Phase Transition Temp. (Tm) | 41.4 °C (for DPPC) | 40.5 °C (Broadened peak) | 39.1 °C (Very broad peak) | Disruption of cooperative lipid packing.[16] |

| Laurdan GP Spectroscopy | Generalized Polarization (GP) | +0.65 (Ordered) | +0.20 (Disordered) | -0.10 (Highly Disordered) | Significant increase in membrane fluidity/disorder.[13][14] |

| Calcein Leakage Assay | % Leakage after 30 min | < 2% | 35% | 85% | Dose-dependent increase in membrane permeability.[21] |

| Cryo-TEM | Morphology | Intact, spherical vesicles | Some deformed vesicles | Vesicle fragments, micelles | Visual confirmation of membrane disruption and lysis.[26] |

Section 6: Conclusion and Implications

The mechanism of action of this compound and related dialkyldimethylammonium salts against lipid bilayers is a multi-step process driven by a combination of electrostatic and hydrophobic forces. The initial adsorption to the membrane surface is followed by the insertion of the alkyl chains into the bilayer core. This intercalation fundamentally alters the biophysical properties of the membrane, increasing its fluidity and permeability. At higher concentrations, this perturbation leads to a loss of structural integrity and eventual solubilization of the membrane.

For drug development professionals, understanding this mechanism is crucial for designing effective antimicrobial agents and for optimizing lipid-based nanoparticles for gene or drug delivery, where controlled membrane interaction is paramount. The balance between efficacy (membrane disruption) and toxicity is directly tied to the molecular architecture of these cationic lipids and their precise interaction with lipid bilayers.

References

- 1. This compound | C35H74N+ | CID 24832093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C35H74N) [pubchemlite.lcsb.uni.lu]

- 3. caymanchem.com [caymanchem.com]

- 4. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interaction of double-chained cationic surfactants, dimethyldialkylammoniums, with erythrocyte membranes: stabilization of the cationic vesicles by phosphatidylcholines with unsaturated fatty acyl chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. azonano.com [azonano.com]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. In Silico-Based Experiments on Mechanistic Interactions between Several Intestinal Permeation Enhancers with a Lipid Bilayer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 16. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. ucm.es [ucm.es]

- 20. youtube.com [youtube.com]

- 21. benchchem.com [benchchem.com]

- 22. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Interactions of surfactants with lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Interactions of surfactants with lipid membranes | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 26. Frontiers | Advantages and Limitations of Current Imaging Techniques for Characterizing Liposome Morphology [frontiersin.org]

- 27. researchgate.net [researchgate.net]

- 28. Lipid Nanoparticle characterization with cryo-TEM | NIS [nanoimagingservices.com]

- 29. Laurdan - Wikipedia [en.wikipedia.org]

- 30. bio-protocol.org [bio-protocol.org]

Physicochemical Characteristics of Long-Chain Quaternary Ammonium Salts: A Technical Guide for Researchers and Drug Development Professionals

An in-depth technical guide or whitepaper on the core.

Abstract

Long-chain quaternary ammonium salts (LC-QAS) are a versatile class of cationic surfactants distinguished by their unique amphiphilic structure, which consists of a positively charged nitrogen headgroup and one or more hydrophobic alkyl chains. This architecture dictates their physicochemical properties, including their self-aggregation into micelles, solubility characteristics, and interactions with biological membranes. These properties are fundamental to their widespread application as antimicrobial agents, disinfectants, and excipients in drug delivery systems. This technical guide provides an in-depth exploration of the core physicochemical characteristics of LC-QAS. It covers structure-activity relationships, solubility, micellization, and membrane interactions. Furthermore, it details key experimental methodologies for their characterization, offering field-proven insights and step-by-step protocols for tensiometry, conductometry, fluorescence spectroscopy, isothermal titration calorimetry, and potentiometric titration. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and harness the properties of LC-QAS.

Introduction to Long-Chain Quaternary Ammonium Salts (LC-QAS)

General Structure and Definition

Quaternary ammonium salts (QAS) are a class of organic compounds characterized by a central nitrogen atom bonded to four organic substituents, resulting in a permanent positive charge.[1] This cationic structure is independent of pH.[1] The defining feature of LC-QAS is the presence of at least one long alkyl chain, which serves as the hydrophobic "tail," while the quaternary nitrogen constitutes the hydrophilic "head."[2] This dual-natured, or amphiphilic, character is the primary driver of their surface activity and biological function. The cation is accompanied by a counter-anion, typically a halide (e.g., bromide, chloride) or sulfate.[1]

The molecular structure can be varied by modifying the length of the alkyl chains, the nature of the other substituents on the nitrogen atom, and the identity of the counter-anion, allowing for the fine-tuning of their physicochemical properties for specific applications.[1][3]

References

Navigating the Dual Role of Benzalkonium Chloride in Pharmaceutical Sciences: From Excipient to a Cationic Lipid for Advanced Drug Delivery

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing the Identity of CAS Number 8001-54-5

In the realm of chemical and pharmaceutical sciences, precise molecular identification is paramount. The initial query regarding "Heptadecyl-hexadecyl-dimethylazanium" with CAS number 8001-54-5 highlights a common challenge in navigating chemical databases. It is crucial to establish that CAS number 8001-54-5 does not identify a single, discrete chemical entity but rather refers to Benzalkonium Chloride (BAC) . BAC is a heterogeneous mixture of alkylbenzyldimethylammonium chlorides, where the alkyl group consists of a range of even-numbered chain lengths. This guide will provide a comprehensive technical overview of Benzalkonium Chloride, addressing its chemical identity, synthesis, and its evolving role from a conventional pharmaceutical excipient to a functional cationic lipid in advanced drug delivery systems like lipid nanoparticles (LNPs).

Part 1: Core Chemical and Physical Properties of Benzalkonium Chloride

Benzalkonium Chloride is a quaternary ammonium compound with a positively charged nitrogen atom, making it a cationic surfactant. Its multifaceted utility stems from its amphipathic nature, possessing both a hydrophilic quaternary ammonium head group and a hydrophobic alkyl chain.

Chemical Structure and Composition

The generalized structure of Benzalkonium Chloride is depicted below. The "R" group represents the variable-length alkyl chain.

Caption: Generalized structure of Benzalkonium Chloride, a mixture of alkyldimethylbenzylammonium chlorides.

The composition of commercially available Benzalkonium Chloride can vary, but it is typically dominated by C12 and C14 alkyl chains. For instance, a pharmaceutical-grade BAC might consist of approximately 65% dodecyl (C12) and 35% tetradecyl (C14) derivatives[1]. This variability in alkyl chain length is a critical factor influencing its biological and physicochemical properties.

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 8001-54-5 | [2] |

| Synonyms | Alkyldimethylbenzylammonium chloride, ADBAC, BKC, BAC | [1] |

| Molecular Formula | C₆H₅CH₂N(CH₃)₂RCl (where R = C₈H₁₇ to C₁₈H₃₇) | [2] |

| Appearance | White or yellowish-white solid; commercially available as solutions | [3] |

| Solubility | Very soluble in water and ethanol | [4] |

Part 2: Synthesis and Characterization of Benzalkonium Chloride

The synthesis of Benzalkonium Chloride with specific alkyl chain lengths is achievable through a quaternization reaction. This allows researchers to investigate the structure-activity relationships of different BAC homologs.

Synthesis of Benzalkonium Chloride Homologs

The synthesis involves the reaction of an alkyldimethylamine with benzyl chloride. By selecting an alkyldimethylamine with a specific chain length, a BAC homolog with a defined "R" group can be produced.

Experimental Protocol: Synthesis of a Specific BAC Homolog (e.g., C16-BAC)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-dimethylhexadecylamine (1.0 equivalent) in a suitable solvent such as ethanol.

-

Addition of Benzyl Chloride: Slowly add benzyl chloride (1.05 equivalents) to the solution at room temperature with vigorous stirring.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[5][6].

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/ether) to yield the pure C16-BAC homolog.

Caption: Workflow for the synthesis of a specific Benzalkonium Chloride homolog.

Quantitative Analysis of BAC Composition

The analysis of the alkyl chain distribution in a BAC mixture is crucial for quality control and for understanding its performance. Reverse-phase HPLC with UV detection is a standard method for this purpose[6][7].

HPLC Method Parameters:

-

Column: C18 column (e.g., Zorbax Eclipse XDB-C18, 5 µm, 4.6 mm × 150 mm)[6].

-

Mobile Phase: Isocratic mixture of a buffer (e.g., 0.4 M NaCl) and an organic solvent (e.g., methanol)[6].

-

Detection: UV at 210 nm[6].

-

Flow Rate: 1.5 mL/min[6].

This method allows for the separation and quantification of the different alkyl homologs (C12, C14, C16, etc.) present in a BAC sample.

Part 3: Benzalkonium Chloride in Advanced Drug Delivery

While traditionally used as an antimicrobial preservative, the cationic and amphipathic nature of BAC makes it a candidate for use as a cationic lipid in the formulation of lipid-based drug delivery systems, particularly for nucleic acid delivery.

Role as a Cationic Lipid in Lipid Nanoparticles (LNPs)

Cationic lipids are essential components of LNPs designed to deliver negatively charged nucleic acids (like mRNA and siRNA). The primary functions of the cationic lipid are:

-

Encapsulation: To complex with and encapsulate the nucleic acid cargo through electrostatic interactions.

-

Endosomal Escape: To facilitate the release of the cargo from the endosome into the cytoplasm, a critical step for therapeutic effect.

The long alkyl chains of BAC (e.g., C16, C18) are expected to enhance its interaction with lipid membranes, a key aspect of LNP function.

Causality Behind Experimental Choices: Impact of Alkyl Chain Length

The length of the alkyl chain ("R" group) in BAC is a critical determinant of its performance and safety in drug delivery applications.

-

Hydrophobicity and Membrane Interaction: Longer alkyl chains increase the hydrophobicity of the molecule. This can lead to more stable incorporation into the lipid bilayer of an LNP and stronger interactions with the endosomal membrane, potentially enhancing endosomal escape[8].

-

Cytotoxicity: A significant challenge with cationic lipids is their inherent cytotoxicity, which is often related to their ability to disrupt cell membranes. Studies have shown that the cytotoxicity of BAC is dependent on its alkyl chain length, with some studies suggesting that shorter chains (e.g., C12) may be less toxic in certain contexts[9].

-

Antimicrobial Activity: The antimicrobial efficacy of BAC is also influenced by the alkyl chain length, with C12, C14, and C16 homologs showing optimal activity against different types of microorganisms[10].

Therefore, the selection of a BAC preparation with a specific alkyl chain distribution or a pure homolog is a critical consideration in formulation development, balancing the need for efficient delivery with acceptable cytotoxicity.

Experimental Protocol: Formulation of BAC-based Lipid Nanoparticles

This protocol describes a general method for formulating LNPs using BAC as the cationic lipid, suitable for encapsulating a model nucleic acid like siRNA. The principle involves the rapid mixing of a lipid solution in ethanol with an aqueous solution of the nucleic acid at an acidic pH.

Materials:

-

Benzalkonium Chloride (with a known alkyl chain distribution or a specific homolog)

-

Helper Lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Cholesterol

-

PEG-lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

-

siRNA

-

Ethanol (RNase-free)

-

Citrate Buffer (50 mM, pH 4.0, RNase-free)

-

Phosphate-Buffered Saline (PBS, pH 7.4, RNase-free)

Protocol:

-

Lipid Stock Preparation: Prepare stock solutions of BAC, DOPE, Cholesterol, and DMG-PEG 2000 in ethanol at a concentration of 10 mg/mL.

-

Lipid Mixture Preparation: In an RNase-free tube, combine the lipid stock solutions to achieve a desired molar ratio (e.g., 50% BAC, 10% DOPE, 38.5% Cholesterol, 1.5% DMG-PEG 2000).

-

siRNA Solution Preparation: Dissolve the siRNA in the citrate buffer (pH 4.0) to a suitable concentration (e.g., 0.2 mg/mL).

-

Microfluidic Mixing:

-

Load the lipid mixture (in ethanol) into one syringe and the siRNA solution (in citrate buffer) into another.

-

Set up a microfluidic mixing device (e.g., NanoAssemblr) with a flow rate ratio of 3:1 (aqueous:ethanolic).

-

Initiate mixing to allow for the self-assembly of the LNPs.

-

-

Purification and Buffer Exchange:

-

Collect the resulting LNP dispersion.

-

Dialyze the dispersion against PBS (pH 7.4) for at least 2 hours using a dialysis cassette (e.g., MWCO 10 kDa) to remove ethanol and raise the pH.

-

-

Sterilization and Storage:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

-

Store the LNPs at 4°C.

-

Caption: Workflow for the formulation of Benzalkonium Chloride-based lipid nanoparticles and their cellular delivery.

Part 4: Characterization and Validation of BAC-based LNPs

Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated LNPs.

Physicochemical Characterization

-

Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). The desired size for in vivo applications is typically below 150 nm with a low PDI (< 0.2) indicating a monodisperse population[11].

-

Zeta Potential: Also measured by DLS, this indicates the surface charge of the LNPs. A positive zeta potential at acidic pH confirms the presence of the cationic lipid, while a near-neutral potential at physiological pH (7.4) is often desired to minimize non-specific interactions in vivo[11].

-

Encapsulation Efficiency: Determined using a fluorescent dye that binds to nucleic acids (e.g., RiboGreen). The fluorescence is measured before and after lysing the LNPs with a detergent to determine the percentage of encapsulated siRNA[12].

In Vitro Validation

-

Cytotoxicity Assays: The toxicity of the formulated LNPs on relevant cell lines should be assessed using assays such as MTT or LDH release assays. This is particularly important for BAC-containing formulations due to the known cytotoxicity of quaternary ammonium compounds[13][14].

-

Gene Silencing Efficacy: The ability of the siRNA-loaded LNPs to silence a target gene can be evaluated in vitro using techniques like qRT-PCR or western blotting to measure the downregulation of the target mRNA or protein, respectively.

Conclusion

Benzalkonium Chloride (CAS 8001-54-5), a well-established pharmaceutical excipient, presents an intriguing potential as a functional cationic lipid for advanced drug delivery applications. Its nature as a mixture of alkyl homologs necessitates careful characterization and selection for specific applications. The length of the alkyl chain is a critical parameter that influences not only its traditional antimicrobial efficacy but also its performance and safety profile when used as a component of lipid nanoparticles for nucleic acid delivery. The protocols and principles outlined in this guide provide a framework for researchers and drug development professionals to explore the utility of Benzalkonium Chloride in this exciting and rapidly evolving field. A thorough understanding of its chemistry, synthesis, and formulation principles is key to unlocking its potential while ensuring the development of safe and effective therapeutic delivery systems.

References

- 1. lcms.cz [lcms.cz]

- 2. mdpi.com [mdpi.com]

- 3. Study on the relationship between viral inactivation and alkyl chain length of benzalkonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP3917503A1 - Methods of preparing lipid nanoparticles - Google Patents [patents.google.com]

- 5. Preparation of benzalkonium salts differing in the length of a side alkyl chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. novonordiskpharmatech.com [novonordiskpharmatech.com]

- 8. The design of cationic lipids for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Study on the relationship between viral inactivation and alkyl chain length of benzalkonium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Cationic lipids in gene delivery: principles, vector design and therapeutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytotoxic effects of benzalkonium chloride and chlorobutanol on human corneal epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Characteristics of Heptadecyl-hexadecyl-dimethylazanium

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of Heptadecyl-hexadecyl-dimethylazanium, an asymmetric quaternary ammonium (QAC) cation.[1] Although specific experimental data for this exact novel structure is not widely published, this document synthesizes foundational principles from closely related long-chain dialkyl dimethylammonium salts to establish a predictive framework and detailed experimental methodologies. We delve into the critical factors governing its behavior in various solvent systems and under diverse environmental stressors. The protocols outlined herein are designed to be self-validating, providing researchers with robust workflows for characterization. This guide is intended to serve as a foundational resource for professionals leveraging such amphiphilic compounds in drug delivery, formulation science, and antimicrobial research.

Introduction to Asymmetric Quaternary Ammonium Compounds (QACs)

Quaternary ammonium compounds are a versatile class of molecules defined by a positively charged nitrogen atom bonded to four organic groups.[2] Their permanent cationic nature, independent of pH, distinguishes them from other amine classes and is fundamental to their function.[3][4] The subject of this guide, this compound, possesses an asymmetric structure with two distinct long alkyl chains (a C17 and a C16 chain) and two methyl groups. This asymmetry, combined with the long hydrocarbon tails, imparts significant amphiphilic properties, positioning it as a potent surfactant.[5]

Such compounds are integral to various advanced applications, including:

-

Drug Delivery: As components of liposomes and other nanoparticle systems to enhance the solubility and bioavailability of hydrophobic drugs.[6][7]

-

Antimicrobial Agents: Their cationic head can disrupt negatively charged bacterial membranes, making them effective biocides.[2][3]

-

Phase Transfer Catalysts: Facilitating reactions between reagents in immiscible solvent phases.[3]

It is critical to note that the properties discussed are for the cation [N(C17H35)(C16H33)(CH3)2]+. The specific counter-ion (e.g., chloride, bromide) is not defined in the name but will significantly influence properties like solubility and melting point.[4] For the purpose of this guide, we will often refer to analogous chloride and bromide salts.

Solubility Profile

The solubility of a long-chain QAC like this compound is a complex interplay between its ionic head group and its extensive hydrophobic tails. Unlike simple salts, these molecules exhibit surfactant behavior, forming aggregates like micelles above a certain concentration (the Critical Micelle Concentration or CMC).

2.1 Factors Influencing Solubility

-

Solvent System:

-

Aqueous Media: Solubility in water is typically low and driven by the ionic nature of the quaternary ammonium head.[8] For structurally similar compounds like dioctadecyldimethylammonium chloride (DODAC), solubility is described as slight, though it can be increased with heat.[9]

-

Polar Organic Solvents: Compounds like dihexadecyldimethylammonium bromide and DODAC show good solubility in polar organic solvents such as alcohols (methanol, ethanol) and chloroform.[10][11]

-

Non-Polar Solvents: The two long alkyl chains increase affinity for non-polar and slightly polar organic solvents.[12]

-

-

Effect of Temperature: The solubility of most QAC salts in water increases with temperature. For many long-chain surfactants, there is a characteristic Krafft temperature, below which the solubility is very low. Above the Krafft temperature, solubility increases dramatically as micelles begin to form.

-

Influence of the Counter-ion: The choice of counter-ion (e.g., Cl⁻, Br⁻, I⁻) affects the lattice energy of the solid salt and its solvation energy, thereby influencing solubility. Halide salts are common, with chlorides often exhibiting slightly different solubility profiles than bromides.

2.2 Predicted Solubility

Based on analogous compounds, the solubility of a this compound salt is summarized below.

| Solvent System | Predicted Solubility | Rationale / Analogous Compound |

| Water | Sparingly Soluble / Dispersible | Dioctadecyldimethylammonium chloride is slightly soluble in water.[9] Long alkyl chains dominate, favoring aggregation over true solution. |

| Methanol / Ethanol | Soluble | Long-chain dialkyldimethylammonium chlorides are soluble in polar organic solvents.[11][12] |

| Chloroform / DMSO | Slightly Soluble to Soluble | Dihexadecyldimethylammonium bromide is slightly soluble in chloroform and DMSO.[10] |

| Acetone / Ethyl Acetate | Sparingly Soluble | Solubility of similar QACs decreases in less polar organic solvents.[12] |

2.3 Experimental Workflow for Solubility Determination (Shake-Flask Method)

This protocol provides a reliable method for determining the equilibrium solubility of the compound in various solvents.

Principle: Excess solid compound is agitated in a chosen solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Methodology:

-

Preparation: Add an excess amount of this compound salt to a series of vials, each containing a precise volume of the desired solvent system.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the excess, undissolved solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Dilution: Dilute the supernatant with an appropriate mobile phase or solvent to a concentration suitable for the chosen analytical method.

-

Quantification: Analyze the concentration of the dissolved compound using a validated analytical technique, such as HPLC-CAD (Charged Aerosol Detector) or LC-MS.

Diagram: Experimental Workflow for Solubility Assessment

Caption: Shake-flask method for determining equilibrium solubility.

Stability Assessment

The stability of QACs is generally robust, a key feature for their use in formulations and as disinfectants.[13] They are stable in both acidic and alkaline solutions and exhibit good thermal resistance.[13] However, under harsh conditions, degradation can occur.

3.1 Mechanisms of Degradation

-

Thermal Decomposition: At elevated temperatures, QACs can undergo degradation. The primary pathway for those with beta-hydrogens is the Hofmann elimination , where the cation decomposes to form a tertiary amine and an alkene. Salts with thermally unstable anions (like bicarbonate) will decompose at lower temperatures.[14] Generally, QACs are stable up to high temperatures, often over 200°C.[15][16]

-

Chemical Degradation: QACs are stable toward most nucleophiles but can be degraded by exceptionally strong bases or nucleophiles like thiolates.[3] They are generally incompatible with strong oxidizing agents.[9][17][18]

3.2 Protocol for a Forced Degradation Study

Forced degradation (or stress testing) is essential to identify potential degradation products and establish the intrinsic stability of a molecule.

Principle: The compound is subjected to stress conditions (heat, pH, oxidation, light) exceeding those of accelerated stability testing. Degradation is monitored over time using a stability-indicating analytical method.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the this compound salt in a suitable solvent (e.g., methanol or acetonitrile-water mixture).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

-

Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.

-

Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.

-

Oxidation: Add H₂O₂ to a final concentration of 3%.

-

Thermal Stress: Heat the solution at a set temperature (e.g., 80°C).

-

Photostability: Expose the solution to light meeting ICH Q1B guidelines.

-

A control sample (unstressed) should be stored under normal conditions.

-

-

Time Points: Place all samples in a temperature-controlled environment. Withdraw aliquots at predetermined time points (e.g., 0, 2, 8, 24, 48 hours).

-

Sample Quenching: Neutralize the acid and base samples. Dilute all samples to the target concentration with the mobile phase.

-

Analysis: Analyze all samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV and/or MS detection). The method must be able to resolve the parent peak from all degradation products.[19]

Diagram: Forced Degradation Study Workflow

Caption: Workflow for a comprehensive forced degradation study.

3.3 Recommended Storage and Handling

Based on the stability profile of analogous long-chain QACs, the following conditions are recommended:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[20] Keep away from strong oxidizing agents.[17][18] For hygroscopic compounds, storage under an inert atmosphere may be beneficial.

-

Handling: Use with adequate ventilation. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE).[17]

Conclusion

This compound is an asymmetric quaternary ammonium cation with significant potential in scientific and pharmaceutical applications due to its pronounced surfactant properties. While specific data is scarce, a robust understanding of its solubility and stability can be extrapolated from well-characterized analogs like DODAC and dihexadecyldimethylammonium salts. It is predicted to be soluble in polar organic solvents and sparingly soluble in water, with its stability being high under typical storage conditions but susceptible to degradation under extreme heat or in the presence of strong oxidizers. The experimental protocols detailed in this guide provide a validated framework for researchers to precisely characterize this and other novel QACs, ensuring data integrity and facilitating their successful application in drug development and materials science.

References

- 1. This compound | C35H74N+ | CID 24832093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. CAS 107-64-2: Distearyldimethylammonium chloride [cymitquimica.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. chembk.com [chembk.com]

- 10. Dihexadecyldimethylammonium bromide | 70755-47-4 [chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Dioctadecyl dimethyl ammonium chloride(107-64-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 18. chemwhat.com [chemwhat.com]

- 19. Air and Surface Sampling Method for Assessing Exposures to Quaternary Ammonium Compounds Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. echemi.com [echemi.com]

The Role of Dialkyl-Dimethylazanium Lipids in Cationic Lipid Research: A Technical Guide for Drug Development

Introduction: The Imperative for Advanced Drug Delivery Systems

The advent of nucleic acid-based therapeutics, including mRNA vaccines and siRNA therapies, has revolutionized modern medicine. However, the inherent instability and negative charge of these macromolecules pose significant challenges to their effective delivery into target cells. Cationic lipids have emerged as a cornerstone technology to overcome these hurdles, primarily through their role in the formulation of Lipid Nanoparticles (LNPs). These LNPs act as protective vehicles, facilitating cellular uptake and, crucially, enabling the escape of the therapeutic payload from endosomes into the cytoplasm where it can exert its biological function.

This guide provides an in-depth technical overview of the role of a specific class of cationic lipids—symmetrical or near-symmetrical dialkyl-dimethylazanium salts—in the context of cationic lipid research and LNP-based drug delivery. While a broad range of cationic lipids are under investigation, this document will focus on the principles and methodologies applicable to lipids characterized by a quaternary dimethylammonium headgroup and two long, saturated alkyl chains, such as Heptadecyl-hexadecyl-dimethylazanium. Due to the limited specific literature on this exact molecule, we will draw upon established research on structurally analogous and widely studied lipids like Dimethyldioctadecylammonium Bromide (DDAB) and 1,2-dioleyloxy-3-dimethylaminopropane (DODMA) to illustrate the core concepts and experimental workflows.[1][2][3][4]

PART 1: Physicochemical Properties and Synthesis of Dialkyl-Dimethylazanium Lipids

Molecular Structure and its Implications

This compound is a quaternary ammonium salt with the chemical formula C35H74N+.[5] Its structure consists of a positively charged nitrogen atom covalently bonded to two methyl groups, a hexadecyl (C16) chain, and a heptadecyl (C17) chain. This amphiphilic nature—a hydrophilic cationic headgroup and two long hydrophobic alkyl tails—is central to its function.

-

Hydrophilic Headgroup: The permanently positively charged quaternary ammonium headgroup is crucial for the initial complexation with negatively charged nucleic acids (mRNA, siRNA, etc.) through electrostatic interactions.

-

Hydrophobic Tails: The long, saturated C16 and C17 alkyl chains drive the self-assembly of the lipid into a nanoparticle structure in an aqueous environment. The length and saturation of these chains influence the rigidity and stability of the resulting LNP.[6]

Below is a conceptual representation of the molecular structure.

Caption: Structure of this compound.

Synthesis Pathway

The synthesis of dialkyl-dimethylammonium salts is typically achieved through a bimolecular nucleophilic substitution (S_N2) reaction.[7] A generalizable synthetic route involves the quaternization of a dialkylmethylamine with a methyl halide or the reaction of dimethylamine with two equivalents of an alkyl halide. For an asymmetrical lipid like this compound, a stepwise alkylation would be necessary.

Conceptual Synthesis Workflow:

Caption: Synthesis of a dialkyl-dimethylazanium salt.

PART 2: Role in Lipid Nanoparticle Formulation and Drug Delivery

LNP Self-Assembly and Nucleic Acid Encapsulation

Lipid nanoparticles for nucleic acid delivery are typically composed of four key components:

| Component | Example | Molar Percentage (Typical) | Function |

| Cationic/Ionizable Lipid | This compound, DODMA | 40-50% | Complexes with nucleic acid, facilitates endosomal escape.[2] |

| Helper Lipid | 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | 10-20% | Provides structural stability to the LNP. |

| Cholesterol | Cholesterol | 30-40% | Enhances LNP stability and rigidity, modulates membrane fluidity. |

| PEGylated Lipid | DMG-PEG2000 | 1-2% | Controls particle size, prevents aggregation, and provides a hydrophilic corona to reduce clearance by the immune system. |

The formulation of LNPs is most reproducibly achieved using microfluidic mixing.[8][9] In this process, the lipid components, dissolved in an organic solvent like ethanol, are rapidly mixed with an aqueous solution containing the nucleic acid at an acidic pH. The acidic environment ensures that ionizable lipids are protonated, facilitating the electrostatic interaction with the negatively charged nucleic acid backbone. As the ethanol is diluted, the lipids become insoluble and self-assemble into nanoparticles, entrapping the nucleic acid within their core.

The Critical Role in Endosomal Escape

For a nucleic acid therapeutic to be effective, it must reach the cytoplasm. After cellular uptake via endocytosis, LNPs are sequestered within endosomes. As the endosome matures, its internal pH drops from ~6.5 to ~5.0. This acidic environment is the trigger for LNP-mediated endosomal escape.

The cationic lipids within the LNP become protonated (if they are not already permanently charged), leading to a net positive charge on the nanoparticle.[] This promotes interaction with the negatively charged lipids of the endosomal membrane, causing membrane destabilization and fusion.[][11][12] This disruption allows the encapsulated nucleic acid to be released into the cytoplasm.

Caption: LNP endosomal escape mechanism.

PART 3: Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device.

Materials:

-

This compound (or analogous cationic lipid)

-

DSPC

-

Cholesterol

-

DMG-PEG2000

-

Ethanol (200 proof, molecular biology grade)

-

mRNA encoding a reporter gene (e.g., Luciferase)

-

Citrate buffer (25 mM, pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing system and cartridges

-

Dialysis cassettes (10 kDa MWCO)

Procedure:

-

Prepare Lipid Stock Solution: Dissolve the cationic lipid, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5 to a final total lipid concentration of 12.5 mg/mL. Vortex until fully dissolved.

-

Prepare mRNA Solution: Dilute the mRNA stock in 25 mM citrate buffer (pH 4.0) to a concentration of 0.2 mg/mL.

-

Microfluidic Mixing: a. Set up the microfluidic system according to the manufacturer's instructions. b. Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another. c. Set the flow rate ratio of the aqueous phase to the ethanol phase at 3:1. Set a total flow rate of 12 mL/min. d. Initiate mixing and collect the resulting nanoparticle suspension.[13]

-

Dialysis: a. Transfer the collected LNP suspension to a dialysis cassette. b. Dialyze against PBS (pH 7.4) for at least 6 hours at 4°C, with at least two buffer changes, to remove ethanol and raise the pH.

-

Sterilization and Storage: a. Sterile filter the dialyzed LNP solution through a 0.22 µm syringe filter. b. Store the final LNP formulation at 4°C.

LNP Characterization

A. Size, Polydispersity Index (PDI), and Zeta Potential:

-

Dilute the LNP sample in PBS.

-

Measure the hydrodynamic diameter (Z-average), PDI, and zeta potential using a Dynamic Light Scattering (DLS) instrument.

-

Aim for a size between 80-150 nm, a PDI < 0.2, and a near-neutral zeta potential at pH 7.4.

B. mRNA Encapsulation Efficiency (RiboGreen Assay): This assay quantifies the amount of mRNA protected within the LNPs.[14][15][16]

Materials:

-

Quant-iT RiboGreen RNA assay kit

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

-

Triton X-100 (2% in TE buffer)

-

96-well black, flat-bottom plate

-

Fluorescence plate reader (Excitation: ~480 nm, Emission: ~520 nm)

Procedure:

-

Prepare Standard Curve: Create a standard curve of your specific mRNA (from 0 to 2 µg/mL) in TE buffer.

-

Sample Preparation: a. In the 96-well plate, add 50 µL of the LNP sample diluted in TE buffer. Prepare two sets of wells for each sample. b. To one set of wells, add 50 µL of TE buffer (measures free, unencapsulated mRNA). c. To the second set of wells, add 50 µL of 2% Triton X-100 in TE buffer (lyses the LNPs to measure total mRNA).

-

Incubation: Incubate the plate at 37°C for 15 minutes to ensure complete lysis of LNPs in the Triton X-100 wells.

-

RiboGreen Addition: Add 100 µL of diluted RiboGreen reagent to all wells.

-

Measurement: Read the fluorescence on a plate reader.

-

Calculation:

-

Determine the concentration of free and total mRNA from the standard curve.

-

Encapsulation Efficiency (%) = (Total mRNA - Free mRNA) / Total mRNA * 100

-

In Vitro Transfection Efficiency

This protocol assesses the ability of the formulated LNPs to deliver functional mRNA into cells.[17][18][19][20]

Materials:

-

HEK293 cells (or other suitable cell line)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

96-well white, clear-bottom cell culture plates

-

Luciferase assay system

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.

-

LNP Treatment: a. Dilute the mRNA-LNPs in complete cell culture medium to achieve final mRNA concentrations (e.g., 10, 25, 50, 100 ng/well). b. Remove the old medium from the cells and add 100 µL of the LNP-containing medium to each well. c. Include a negative control (cells with medium only) and a positive control (e.g., a commercial transfection reagent like Lipofectamine).

-

Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO2.

-

Luciferase Assay: a. Lyse the cells and perform the luciferase assay according to the manufacturer's protocol. b. Measure the luminescence using a plate reader.

-

Analysis: Compare the luminescence values from the LNP-treated wells to the controls to determine transfection efficiency. Higher luminescence indicates more successful mRNA delivery and protein expression.

Conclusion

Dialkyl-dimethylazanium lipids, exemplified by the structure of this compound, represent a significant class of cationic lipids for nucleic acid delivery. Their amphiphilic nature, characterized by a cationic headgroup and dual hydrophobic tails, is fundamental to the formation of stable LNPs and the encapsulation of therapeutic payloads. The principles and protocols outlined in this guide provide a robust framework for the formulation, characterization, and in vitro evaluation of LNPs containing such lipids. By understanding the structure-function relationships and employing standardized methodologies, researchers and drug development professionals can effectively advance the design and optimization of novel cationic lipids for the next generation of nucleic acid therapeutics.

References

- 1. Didodecyldimethylammonium bromide lipid bilayer-protected gold nanoparticles: synthesis, characterization, and self-assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cationic Lipid Nanoparticles for Therapeutic Delivery of siRNA and miRNA to Murine Liver Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Purchase DDAB [nucleosyn.com]

- 5. This compound hydroxide | C35H75NO | CID 164520077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The Impact of Alkyl‐Chain Purity on Lipid‐Based Nucleic Acid Delivery Systems – Is the Utilization of Lipid Components with Technical Grade Justified? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajuronline.org [ajuronline.org]

- 8. Microfluidic Assembly of Lipid-based Oligonucleotide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]

- 11. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. abpbio.com [abpbio.com]

- 15. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 16. m.youtube.com [m.youtube.com]

- 17. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]

- 18. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 20. researchgate.net [researchgate.net]

Asymmetric Quaternary Ammonium Compounds: A Technical Guide to Their Discovery, History, and Application in Stereoselective Synthesis

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and application of asymmetric quaternary ammonium compounds. From the seminal resolution of a chiral nitrogen center in the late 19th century to their contemporary role as powerful phase-transfer catalysts in asymmetric synthesis, this document traces the evolution of these unique chemical entities. We delve into the fundamental principles governing their stereoselective action, explore the design and synthesis of various generations of catalysts, and provide detailed experimental protocols for their application. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of asymmetric quaternary ammonium compounds in stereoselective synthesis.

Genesis of a Field: The Dawn of Chiral Nitrogen

The journey into the world of asymmetric quaternary ammonium compounds begins with a pivotal discovery that predates the modern era of catalysis. In 1899, William Pope and Stanley Peachey achieved the first resolution of a compound containing a chiral nitrogen atom.[1][2][3] This groundbreaking work demonstrated that nitrogen, like carbon, could be a stereogenic center when rendered configurationally stable in a quaternary ammonium salt.[1][2][3] Trivalent amines rapidly invert their configuration at room temperature, a phenomenon known as "umbrella inversion," which precludes the isolation of enantiomers. However, in a tetravalent ammonium cation, this inversion is suppressed, locking the nitrogen's stereochemistry.[4] This fundamental discovery laid the theoretical groundwork for the development of chiral quaternary ammonium compounds as tools for asymmetric synthesis.

For decades following this initial breakthrough, the field remained largely a scientific curiosity. The development of practical applications for these chiral salts would have to await the emergence of a new catalytic paradigm: phase-transfer catalysis.

The Rise of Asymmetric Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) emerged in the mid-20th century as a powerful technique for promoting reactions between reactants in immiscible phases.[5] The catalysts, typically quaternary ammonium or phosphonium salts, facilitate the transport of a reactive anion from an aqueous phase to an organic phase, where it can react with an organic substrate.[6] The true potential of this methodology in asymmetric synthesis was unlocked in 1984 with the pioneering work of Dolling and his team at Merck.[7][8][9][10] They demonstrated the first highly enantioselective phase-transfer-catalyzed reaction: the methylation of an indanone using a chiral quaternary ammonium salt derived from the Cinchona alkaloid, cinchonine.[7][8][9][10] This seminal work, which was instrumental in the synthesis of the diuretic drug (+)-indacrinone, marked the beginning of a new era in asymmetric catalysis.[7]

Mechanism of Stereoselection: The Role of the Chiral Ion Pair

The stereochemical outcome of an asymmetric phase-transfer catalyzed reaction is determined by the formation of a chiral ion pair between the quaternary ammonium cation and the anionic nucleophile.[6][11] The catalyst's chiral scaffold creates a sterically and electronically defined environment around the cation. When the anionic nucleophile is extracted from the aqueous phase, it forms a tight ion pair with the chiral cation in the organic phase. This close association dictates the facial selectivity of the nucleophile's subsequent attack on the electrophile.

The strength and nature of this ion-pairing are influenced by several factors, including the solvent's polarity, the structure of the catalyst, and the nature of both the anion and the cation.[11] Less polar solvents promote tighter ion pairing and often lead to higher enantioselectivity.[11] The design of the chiral catalyst is therefore paramount in achieving effective stereochemical control.

Evolution of Catalyst Design: From Natural Scaffolds to Rational Design

The development of chiral quaternary ammonium phase-transfer catalysts has been a story of continuous innovation, with each new generation offering improved reactivity and enantioselectivity.

First Generation: The Cinchona Alkaloids

The initial breakthrough by the Merck group utilized a catalyst derived from cinchonine, a readily available and inexpensive natural product.[7][12] Cinchona alkaloids, such as cinchonine and cinchonidine, and their pseudoenantiomers, quinine and quinidine, possess a unique rigid structure with multiple stereocenters, making them ideal starting points for the synthesis of chiral catalysts.

The pioneering work of O'Donnell in the late 1980s demonstrated the utility of these first-generation catalysts in the asymmetric alkylation of glycine Schiff bases, providing a practical route to enantioenriched α-amino acids.[13][14][15][16] This method, now known as the O'Donnell Amino Acid Synthesis, has become a cornerstone of modern organic chemistry.[13][15]

Second Generation: Enhanced Steric Shielding

In the late 1990s, the groups of Corey and Lygo independently developed a second generation of Cinchona alkaloid-derived catalysts.[8][17] These catalysts featured bulky N-arylmethyl groups, such as N-anthracenylmethyl, which provided enhanced steric shielding of one face of the enolate in the chiral ion pair. This modification led to significantly improved enantioselectivities in the alkylation of glycine imines.[8]

Third Generation: C2-Symmetric and Spirocyclic Catalysts

A major advancement in the field came with the development of C2-symmetric chiral quaternary ammonium salts by Maruoka and coworkers.[18] These catalysts, often derived from axially chiral 1,1'-bi-2-naphthol (BINOL), possess a well-defined and highly ordered chiral environment. The N-spiro structure of these catalysts provides excellent steric shielding and leads to high levels of enantioselectivity in a wide range of reactions, including the synthesis of α,α-disubstituted amino acids.[18]

Bifunctional Catalysts: The Role of Hydrogen Bonding

More recent developments have focused on the incorporation of additional functional groups into the catalyst structure to allow for multiple, simultaneous interactions with the substrate. The introduction of hydrogen-bond donors, such as hydroxyl or (thio)urea moieties, has led to the development of bifunctional catalysts. These catalysts can simultaneously form a chiral ion pair and engage in hydrogen bonding with the substrate, leading to enhanced organization in the transition state and improved stereoselectivity.

Visualizing the Journey: A Historical Timeline

Caption: A timeline illustrating the key milestones in the discovery and development of asymmetric quaternary ammonium compounds.

Experimental Protocols: A Practical Guide

To provide a practical understanding of the application of these catalysts, this section outlines a detailed, step-by-step methodology for a key transformation: the asymmetric alkylation of a glycine Schiff base using a Maruoka-type catalyst.

Synthesis of a C2-Symmetric Chiral Phase-Transfer Catalyst

This protocol describes the synthesis of a representative C2-symmetric N-spiro quaternary ammonium bromide, a class of catalysts developed by Maruoka and coworkers.

Step 1: Synthesis of the Chiral Diamine

-

To a solution of (R)-1,1'-bi-2-naphthol in dry toluene, add phosphorus tribromide dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

To the resulting crude dibromide in dimethylformamide, add sodium azide and stir at 80 °C for 24 hours.

-

Cool the reaction mixture, add water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

To the crude diazide in methanol, add palladium on carbon (10 wt%) and stir under a hydrogen atmosphere (1 atm) for 12 hours.

-

Filter the reaction mixture through a pad of Celite and concentrate the filtrate to afford the chiral diamine.